1,4,9-Trimethylcarbazole

Description

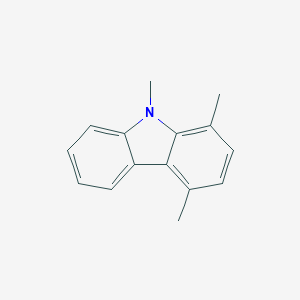

Structure

3D Structure

Properties

IUPAC Name |

1,4,9-trimethylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-10-8-9-11(2)15-14(10)12-6-4-5-7-13(12)16(15)3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNKXMFRUHICPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170934 | |

| Record name | Carbazole, 1,4,9-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18024-11-8 | |

| Record name | Carbazole, 1,4,9-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018024118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazole, 1,4,9-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,9-Trimethylcarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U3C9D5VBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4,9 Trimethylcarbazole and Its Advanced Derivatives

Direct Synthesis of 1,4,9-Trimethylcarbazole

The direct construction of the this compound skeleton can be achieved through several classical and modern synthetic reactions. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to build the tricyclic aromatic system.

Cyclization and Condensation Reactions in this compound Formation

One of the most classic and versatile methods for synthesizing carbazole (B46965) frameworks is the Fischer indole (B1671886) synthesis. wikipedia.orgresearchgate.net This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To synthesize this compound, the required precursors would be N-(2,5-dimethylphenyl)-N-methylhydrazine and cyclohexanone (B45756).

The general mechanism proceeds through several key steps:

Hydrazone Formation: The reaction begins with the condensation of the substituted hydrazine (B178648) with cyclohexanone to form the corresponding N-aryl-N-methylhydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

nrochemistry.comnrochemistry.com-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a nrochemistry.comnrochemistry.com-sigmatropic rearrangement, which is the core bond-forming step that establishes the initial framework of the carbazole.

Rearomatization and Cyclization: The intermediate then loses a molecule of ammonia, followed by cyclization and subsequent aromatization, often through oxidation or dehydrogenation, to yield the stable carbazole ring system.

While the Fischer indole synthesis is a powerful tool, a related method known as the Borsche–Drechsel carbazole synthesis provides a direct route to tetrahydrocarbazoles, which can then be aromatized. researchgate.net This method starts with the condensation of an arylhydrazine with cyclohexanone to form a phenylhydrazone, which is then cyclized under acidic conditions to yield a 1,2,3,4-tetrahydrocarbazole. wjarr.com For this compound, this would involve N-methylation and subsequent dehydrogenation of the resulting tetrahydrocarbazole intermediate.

Palladium-Catalyzed Cross-Coupling and Cyclization Approaches to the Carbazole Skeleton

Modern synthetic organic chemistry heavily relies on transition-metal catalysis, and palladium-catalyzed reactions are particularly powerful for constructing complex aromatic systems like carbazoles. rsc.org These methods offer high efficiency and functional group tolerance.

One prominent strategy is the Buchwald-Hartwig amination , an intermolecular cross-coupling reaction, followed by an intramolecular C-H activation/cyclization. To form this compound, this would involve:

Coupling of 2-bromo-1,4-dimethylbenzene with N-methyl-2-bromoaniline.

The resulting diarylamine intermediate would then undergo an intramolecular palladium-catalyzed C-H arylation to close the central five-membered ring.

Another powerful approach is the Cadogan reaction , which involves the reductive cyclization of 2-nitrobiphenyls. A modified palladium-catalyzed route could involve the synthesis of 2,5-dimethyl-2'-nitro-N-methylbiphenyl via a Suzuki coupling, followed by a reductive cyclization using a palladium catalyst and a reducing agent to form the carbazole ring.

A palladium-catalyzed Ullmann cross-coupling followed by reductive cyclization has also been demonstrated as an effective route for various carbazole natural products. researchgate.net This strategy could be adapted by coupling an appropriately substituted 2-iodocyclohex-2-en-1-one (B1246760) with an o-halonitrobenzene derivative, followed by cyclization and aromatization.

Photochemical Routes to this compound Derivatives

Photochemical reactions provide an alternative, often milder, pathway to synthesize carbazoles. The most common photochemical approach is the oxidative cyclization of diarylamines. For the synthesis of this compound, the precursor would be N-(2,5-dimethylphenyl)-N-methylaniline.

The mechanism involves the irradiation of the diarylamine in the presence of an oxidizing agent. The key steps are:

Photoexcitation: The diarylamine is excited to a higher energy state upon absorption of UV light.

Electrocyclization: The excited molecule undergoes a conrotatory 6π-electrocyclization to form a dihydrocarbazole intermediate.

Oxidation: The dihydrocarbazole is then oxidized to the fully aromatic carbazole. This step is often facilitated by dissolved oxygen or other added oxidants.

Recent advancements have utilized visible-light photoredox catalysis to achieve this transformation under even milder conditions, expanding the scope and applicability of photochemical carbazole synthesis. lookchem.com These methods offer a high degree of control and can be performed at room temperature. nih.gov

Functionalization Strategies for this compound

Once the this compound core is synthesized, further functionalization can be achieved through various reactions, primarily targeting the electron-rich aromatic rings.

Electrophilic Aromatic Substitution Reactions on this compound (e.g., Vilsmeier-Haack Formylation)

The carbazole ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The nitrogen atom and the three methyl groups on this compound are all electron-donating, further activating the aromatic rings towards electrophilic attack. The substitution pattern is directed by these groups to the C3, C6, and C8 positions.

A key example of this reactivity is the Vilsmeier-Haack formylation . nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). mychemblog.comijpcbs.com

For this compound, the formylation is expected to occur at the positions most activated by the electron-donating groups and which are sterically accessible. The C3 and C6 positions are the most likely sites for formylation. The reaction proceeds via an electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the carbazole ring, followed by hydrolysis of the resulting iminium salt during workup to yield the aldehyde.

| Reactant | Reagents | Solvent | Typical Conditions | Major Product(s) |

|---|---|---|---|---|

| This compound | POCl₃, DMF | DMF or Dichloromethane | 0 °C to room temp., then aqueous workup | 3-Formyl-1,4,9-trimethylcarbazole and/or 6-Formyl-1,4,9-trimethylcarbazole |

Halogenation of this compound Systems

Halogenation is another important electrophilic aromatic substitution reaction for functionalizing carbazoles. mt.com Introducing halogen atoms (Cl, Br, I) provides synthetic handles for further transformations, such as cross-coupling reactions. researchgate.net

The halogenation of this compound can be achieved using various reagents. wikipedia.orglibretexts.org For bromination, N-bromosuccinimide (NBS) is a common and mild reagent. For chlorination, N-chlorosuccinimide (NCS) can be used. Direct halogenation with Br₂ or Cl₂ is also possible, often in the presence of a Lewis acid catalyst, although the high reactivity of the carbazole ring may not always require it. libretexts.org

Similar to formylation, the positions of halogenation are governed by the directing effects of the methyl and amino groups. The C3 and C6 positions are the most probable sites of substitution. Under controlled conditions, mono-halogenation can be achieved, while excess halogenating agent can lead to di-substituted products, such as 3,6-dihalogenated derivatives.

| Reaction Type | Reagent | Solvent | Typical Conditions | Major Product(s) |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | DMF or CCl₄ | Room temperature, dark | 3-Bromo-1,4,9-trimethylcarbazole |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) or CH₂Cl₂ | Room temperature | 3-Chloro-1,4,9-trimethylcarbazole |

| Iodination | I₂, HIO₃ | Acetic Acid | 80 °C | 3-Iodo-1,4,9-trimethylcarbazole |

Derivatization for Advanced Precursor Synthesis (e.g., towards Ellipticine (B1684216) Analogues)

The strategic derivatization of the this compound scaffold is a critical step in the synthesis of advanced precursors for complex alkaloids like ellipticine. While direct derivatization of this compound for this purpose is not extensively documented in readily available literature, the synthetic pathways established for the closely related 1,4-dimethylcarbazoles provide a strong blueprint for potential transformations. A notable example is the expedient seven-step synthesis of ellipticine and 9-methoxyellipticine (B76651) from 1,4-dimethylcarbazoles, a process that highlights the potential pathways for derivatizing this compound. researchgate.netarkat-usa.org

A key transformation in this synthetic sequence is the Friedel–Crafts cyclodehydration, which is instrumental in constructing the final pyridocarbazole skeleton of ellipticine. researchgate.netarkat-usa.org This reaction underscores the importance of introducing appropriate functional groups onto the carbazole nucleus that can participate in cyclization reactions.

For this compound, a plausible synthetic route towards an ellipticine analogue would likely involve the introduction of a functional group at the C3 position. This could be achieved through various electrophilic substitution reactions, such as Vilsmeier-Haack formylation to introduce a formyl group, which can then be further elaborated. The presence of the methyl groups at C1, C4, and N9 would influence the regioselectivity of such reactions.

The following table outlines a hypothetical reaction scheme for the derivatization of this compound towards an ellipticine analogue, based on the known synthesis from 1,4-dimethylcarbazole.

| Step | Reactant | Reagents and Conditions | Product | Purpose |

| 1 | This compound | Vilsmeier-Haack Reagent (POCl₃, DMF) | 3-Formyl-1,4,9-trimethylcarbazole | Introduction of a handle for further functionalization |

| 2 | 3-Formyl-1,4,9-trimethylcarbazole | Pyridine-4-acetic acid derivative, followed by cyclization agent (e.g., polyphosphoric acid) | Ellipticine Analogue | Construction of the D-ring of the ellipticine scaffold |

Emerging Synthetic Approaches Relevant to Trimethylcarbazoles

Modern organic synthesis has seen the development of powerful new methods for the construction of complex heterocyclic frameworks like carbazoles. These emerging approaches offer advantages in terms of efficiency, atom economy, and the ability to introduce diverse functionalities. While specific applications to this compound are not always explicitly detailed, the general principles of these methods are highly relevant to the synthesis of trimethylcarbazoles.

Transition Metal-Catalyzed Carbazole Synthesis

Transition metal-catalyzed reactions have become indispensable tools for the synthesis of carbazoles. semanticscholar.org These methods often involve cross-coupling reactions to form the key C-C and C-N bonds of the carbazole core. Catalysts based on palladium, copper, and other transition metals are frequently employed. nih.govmdpi.comliv.ac.uk

One common strategy is the intramolecular C-H amination of N-substituted diarylamines. In the context of this compound synthesis, this could involve the cyclization of a suitably substituted N-aryl-N-methylaniline derivative. The transition metal catalyst facilitates the direct formation of a C-N bond between the nitrogen atom and an ortho C-H bond of the adjacent aryl ring.

Another powerful approach is the tandem Buchwald-Hartwig amination and direct arylation. organic-chemistry.org This one-pot procedure can construct the carbazole skeleton from simple starting materials like anilines and 1,2-dihaloarenes. organic-chemistry.org The synthesis of a trimethylated carbazole via this method would require appropriately substituted precursors.

The table below summarizes some representative transition metal-catalyzed methods applicable to carbazole synthesis.

| Catalytic System | Reaction Type | Starting Materials | Relevance to Trimethylcarbazoles |

| Palladium/Ligand | Buchwald-Hartwig Amination/Direct Arylation | Substituted anilines and dihaloarenes | Potential for one-pot synthesis of the this compound core from appropriately methylated precursors. |

| Copper/Ligand | Ullmann Condensation/Cyclization | Substituted anilines and ortho-halobiphenyls | A classic method that can be adapted for the synthesis of the trimethylated carbazole framework. |

| Rhodium/Ligand | C-H Activation/Annulation | Indoles and alkynes | Offers a route to highly substituted carbazoles, potentially including trimethylated derivatives. |

Cascade Reactions and Molecular Rearrangements for Carbazole Framework Construction

One example of a cascade reaction leading to carbazoles is the diverted Bischler–Napieralski reaction. acs.org This method provides access to a range of diversely substituted carbazoles from readily available starting materials under metal-free conditions. acs.org The reaction proceeds through a complex cascade of no less than 10 elementary steps. acs.org

Molecular rearrangements are also powerful tools in the synthesis of carbazoles. For instance, the Claisen rearrangement of N-alkenylanilines followed by intramolecular cyclization can lead to tetrahydrocarbazoles, which can then be dehydrogenated to form the aromatic carbazole ring.

While specific examples detailing the synthesis of this compound via these methods are scarce, the principles can be applied by selecting appropriately substituted starting materials.

One-Pot Chemical Transformations Incorporating Carbazole Moieties

One-pot syntheses are highly desirable from a practical and environmental standpoint, as they reduce the number of workup and purification steps, saving time, reagents, and solvents. organic-chemistry.orgnih.govrsc.orgacs.orgresearchgate.netresearchgate.netsemanticscholar.orgnih.gov Several one-pot methods for the synthesis of functionalized carbazoles have been developed.

A notable example is the microwave-promoted three-component reaction between o-nitrochalcones, primary amines, and β-dicarbonyl compounds in the presence of Ce(IV) ammonium (B1175870) nitrate. nih.gov This reaction furnishes highly substituted and functionalized carbazole derivatives through a double annulation process. nih.gov To synthesize a derivative of this compound using this approach, one would need to start with appropriately methylated precursors.

Another efficient one-pot method involves the Brønsted acid-catalyzed cascade reaction of 2-alkenyl indoles with unactivated ketones, using molecular oxygen as a green oxidant. rsc.org This protocol is step- and atom-economical, producing water as the only byproduct. rsc.org

The following table provides an overview of some one-pot strategies for carbazole synthesis.

| Reaction Type | Key Reagents | Starting Materials | Relevance to Trimethylcarbazoles |

| Multicomponent Reaction | Ce(IV) ammonium nitrate, microwave | o-nitrochalcones, primary amines, β-dicarbonyls | Offers a convergent approach to highly substituted carbazoles; requires methylated starting materials for trimethylcarbazole synthesis. |

| Cascade Annulation | Brønsted acid, O₂ | 2-alkenyl indoles, ketones | An environmentally friendly method that could potentially be adapted for the synthesis of trimethylated carbazoles. |

| Tandem Cross-Coupling | Palladium catalyst | Anilines, 1,2-dihaloarenes | A versatile one-pot approach to the carbazole core, applicable to the synthesis of this compound with the correct precursors. |

Spectroscopic and Analytical Characterization Techniques for 1,4,9 Trimethylcarbazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. rsc.org For 1,4,9-trimethylcarbazole, ¹H NMR and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, while two-dimensional techniques help to resolve complex structural relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of this compound Derivatives

Proton NMR (¹H NMR) provides information on the number of different types of protons and their chemical environments within a molecule. libretexts.org The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the three methyl groups.

The key features anticipated in the ¹H NMR spectrum are:

Aromatic Protons: The substitution pattern on the carbazole (B46965) core simplifies the aromatic region compared to the parent carbazole molecule. chemicalbook.com The protons on the two benzene (B151609) rings (H-2, H-3, H-5, H-6, H-7, H-8) would typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. oregonstate.educhemicalbook.com The specific chemical shifts and splitting patterns arise from spin-spin coupling between adjacent protons. For instance, H-2 and H-3 would likely appear as doublets, while the protons on the other ring (H-5, H-6, H-7, H-8) would form a more complex series of multiplets.

Methyl Protons: Three distinct singlets are expected for the three methyl groups, as they are not coupled to any adjacent protons.

The N-methyl group (9-CH₃) is anticipated to resonate around 3.7-4.0 ppm.

The two aromatic methyl groups (1-CH₃ and 4-CH₃) would appear further upfield, typically in the range of 2.3-2.6 ppm.

The following table outlines the predicted ¹H NMR chemical shifts for this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~7.2-7.4 | Doublet (d) |

| H-3 | ~7.0-7.2 | Doublet (d) |

| H-5, H-8 | ~7.9-8.1 | Multiplet (m) |

| H-6, H-7 | ~7.2-7.5 | Multiplet (m) |

| 1-CH₃ | ~2.4-2.6 | Singlet (s) |

| 4-CH₃ | ~2.4-2.6 | Singlet (s) |

| 9-CH₃ | ~3.7-4.0 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR provides a count of the number of non-equivalent carbon atoms in a molecule. libretexts.org Due to the lack of symmetry in this compound, its broadband-decoupled ¹³C NMR spectrum is expected to display 15 distinct signals, one for each carbon atom.

The expected spectral regions for these signals are:

Aromatic Carbons: The twelve carbons of the carbazole ring system typically resonate in the range of 110-145 ppm. libretexts.orgoregonstate.edu The carbons directly bonded to the nitrogen atom (C-4a, C-4b, C-8a, C-9a) and the methyl-substituted carbons (C-1, C-4) are expected at the lower field end of this region. Quaternary carbons, those not bonded to any hydrogens, generally produce weaker signals. huji.ac.il

Methyl Carbons: The three methyl carbons will appear in the upfield, aliphatic region of the spectrum, typically between 15 and 35 ppm. youtube.com The N-methyl carbon (9-CH₃) is likely to have a slightly higher chemical shift compared to the two aromatic methyl carbons (1-CH₃ and 4-CH₃) due to the direct attachment to the electronegative nitrogen atom.

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Quaternary Carbons (C-1, C-4, C-4a, C-4b, C-8a, C-9a) | ~125-145 |

| Aromatic CH Carbons (C-2, C-3, C-5, C-6, C-7, C-8) | ~110-130 |

| 9-CH₃ | ~28-32 |

| 1-CH₃, 4-CH₃ | ~18-22 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HETCOR)

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. youtube.com In a COSY spectrum of this compound, cross-peaks would be expected between adjacent aromatic protons, such as H-2 and H-3, as well as between H-5/H-6, H-6/H-7, and H-7/H-8. This confirms their connectivity within the aromatic rings. The methyl protons would not show any cross-peaks as they are isolated singlets.

HETCOR (Heteronuclear Correlation) or HSQC: These ¹H-¹³C correlation experiments map protons to the carbon atoms to which they are directly attached. libretexts.orguvic.ca For this compound, an HSQC spectrum would show correlations between the signals in the ¹H spectrum and their corresponding signals in the ¹³C spectrum. This allows for the unambiguous assignment of each protonated carbon, for example, linking the H-2 proton signal to the C-2 carbon signal and the 1-CH₃ proton signal to the 1-CH₃ carbon signal.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is highly effective for analyzing complex mixtures and confirming the identity of individual components. researchgate.net In the context of this compound research, GC-MS would be used to verify the purity of a synthesized sample by observing a single chromatographic peak. The mass spectrum associated with this peak would provide the molecular weight and a characteristic fragmentation pattern, serving as a fingerprint for the compound's identification.

The mass spectrum of this compound (C₁₅H₁₅N, molecular weight: 209.29 g/mol ) is expected to show a prominent molecular ion peak (M⁺·) at m/z = 209. A primary fragmentation pathway would likely involve the loss of a methyl group (·CH₃), resulting in a significant fragment ion at m/z = 194 ([M-15]⁺).

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass of ions with very high accuracy, typically to four or more decimal places. lcms.cz This precision allows for the determination of a compound's elemental formula from its exact mass.

For this compound, the calculated exact mass for the molecular ion [C₁₅H₁₅N]⁺ is 209.1204. An experimental HRMS measurement yielding a value very close to this theoretical mass would provide strong evidence to confirm the molecular formula C₁₅H₁₅N. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy explores the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds. The absorption of radiation at specific frequencies corresponds to particular functional groups, making it an invaluable tool for structural elucidation. wiley.com

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The aromatic carbazole core gives rise to characteristic C-H and C=C stretching vibrations. The presence of three methyl groups introduces distinct aliphatic C-H stretching and bending vibrations. The C-N bond of the heterocyclic ring also produces a characteristic absorption. researchgate.netdocbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule, allowing for definitive identification when compared against a reference spectrum. wiley.comdocbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |

| 3100-3000 | Aromatic C-H Stretch | Ar-H | Stretching vibrations of the hydrogen atoms attached to the aromatic carbazole ring. libretexts.org |

| 2975-2850 | Aliphatic C-H Stretch | C-H (Methyl) | Asymmetric and symmetric stretching of the C-H bonds in the three methyl groups. libretexts.org |

| 1610-1580 | Aromatic C=C Stretch | C=C (Aromatic) | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. vscht.cz |

| 1475-1450 | Aromatic C=C Stretch / CH₂ Bend | C=C (Aromatic) / C-H | Further aromatic ring stretching and bending (scissoring) vibrations of the methyl groups. vscht.cz |

| 1380-1370 | Methyl C-H Bend | C-H (Methyl) | Symmetric bending (umbrella) mode of the methyl groups. libretexts.org |

| 1250-1180 | Aromatic C-N Stretch | C-N | Stretching vibration of the carbon-nitrogen bond within the carbazole heterocyclic ring. docbrown.info |

| 850-750 | Aromatic C-H Bend | Ar-H (out-of-plane) | Out-of-plane bending vibrations ("wags") of the aromatic C-H bonds, indicative of the substitution pattern. |

Chromatographic Separation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying components in a mixture. africaresearchconnects.com It is particularly useful for monitoring the progress of a chemical reaction involving this compound and for assessing the purity of the final product. In a typical setup, a reversed-phase C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. epa.govsielc.com A mobile phase, commonly a mixture of acetonitrile (B52724) and water, is passed through the column. sielc.com Less polar compounds like this compound interact more strongly with the C18 stationary phase and thus elute later than more polar impurities. A UV detector is often employed to monitor the column effluent, as the carbazole ring system exhibits strong UV absorbance.

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Value / Condition | Purpose |

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size | Provides a nonpolar surface for reversed-phase separation based on hydrophobicity. epa.gov |

| Column Dimensions | 4.6 mm x 250 mm | Standard analytical column dimensions for good resolution and capacity. |

| Mobile Phase | Acetonitrile : Water (e.g., 80:20 v/v) | Eluent that carries the sample through the column; composition can be adjusted to optimize separation. epa.govsielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. |

| Detection | UV Absorbance at ~293 nm | The carbazole chromophore absorbs strongly at this wavelength, allowing for sensitive detection. |

| Injection Volume | 10 µL | The volume of the sample introduced into the HPLC system. |

| Column Temperature | 30 °C | Maintained at a constant temperature to ensure reproducible retention times. |

Gas Chromatography (GC) is a powerful separation technique for analyzing volatile and thermally stable compounds. This compound, being relatively volatile, is well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govresearchgate.net In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert carrier gas (mobile phase), travels through a column containing a stationary phase. The retention time—the time it takes for the compound to exit the column—is a characteristic property used for identification. For complex mixtures, GC provides excellent resolution of individual carbazole isomers and derivatives. nih.gov

Table 4: Representative GC-MS Conditions for this compound Analysis

| Parameter | Value / Condition | Purpose |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane) | A common, nonpolar stationary phase suitable for separating aromatic compounds. |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing high-resolution separation. |

| Carrier Gas | Helium | Inert gas that serves as the mobile phase. |

| Flow Rate | 1.2 mL/min (constant flow) | Optimal flow for carrier gas to ensure efficient separation. |

| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the sample upon injection. |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min | A temperature gradient used to elute compounds with different boiling points sequentially. |

| MS Interface Temp | 290 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that generates reproducible fragmentation patterns for library matching. nih.gov |

For the purification of this compound on a preparative scale, column chromatography and its faster variant, flash chromatography, are indispensable methods. scirp.org These techniques operate on the principle of adsorption chromatography, where compounds are separated based on their differential affinity for the stationary phase and the mobile phase. Typically, a polar stationary phase like silica (B1680970) gel or alumina (B75360) is used. phytojournal.com The crude mixture containing this compound is loaded onto the top of the column and eluted with a nonpolar mobile phase (eluent), such as a mixture of hexane (B92381) and ethyl acetate. nih.gov Due to its relatively low polarity, this compound will travel down the column faster than more polar impurities, allowing for its effective isolation. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product.

Table 5: Common Conditions for Chromatographic Isolation of Carbazole Derivatives

| Parameter | Material / Solvent System | Role in Separation |

| Stationary Phase | Silica Gel (60-200 µm) | A polar adsorbent that retains polar compounds more strongly. scirp.org |

| Alternative Stationary Phase | Alumina (Neutral) | Another polar adsorbent, sometimes used for specific separations of nitrogen-containing compounds. phytojournal.com |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient (e.g., 98:2 to 90:10) | A nonpolar solvent system; the polarity is gradually increased to elute compounds of increasing polarity. nih.gov |

| Alternative Mobile Phase | Petroleum Ether / Chloroform | Another common solvent system used for the separation of carbazole alkaloids. phytojournal.com |

| Monitoring Technique | Thin-Layer Chromatography (TLC) | Used to analyze the collected fractions and determine which ones contain the pure target compound. phytojournal.com |

Theoretical and Computational Chemistry Studies of 1,4,9 Trimethylcarbazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool for understanding the fundamental electronic structure and predicting the reactivity of molecules like 1,4,9-trimethylcarbazole. These computational methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. ucla.eduaps.org The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. ucla.edujussieu.fr In practice, the Kohn-Sham approach is employed, which replaces the complex many-electron problem with a simpler one of non-interacting electrons moving in an effective potential. ucla.eduresearchgate.net This allows for the calculation of the ground-state energy and electron density with considerable accuracy.

For this compound, DFT calculations are instrumental in determining its optimized molecular geometry, including bond lengths and angles, in the ground state. Furthermore, DFT provides a detailed picture of the electronic configuration, mapping out the electron density distribution and identifying regions of high or low electron density. This information is crucial for understanding the molecule's stability and its interactions with other chemical species.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -688.54 |

| Dipole Moment (Debye) | 0.58 |

| C1-C2 Bond Length (Å) | 1.395 |

| C4a-N9 Bond Angle (°) | 108.9 |

Molecular Orbital (MO) Theory and Frontier Orbital Analysis (e.g., MNDO Method)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. researchgate.net A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energies and shapes of these frontier orbitals are critical in predicting a molecule's reactivity. wikipedia.orgresearchgate.net The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. youtube.comossila.com

Semiempirical methods, such as the Modified Neglect of Diatomic Overlap (MNDO) method, offer a computationally less expensive alternative to ab initio methods for calculating molecular orbital properties. mpg.deyoutube.com These methods use parameters derived from experimental data to simplify the calculations. mpg.denih.gov For this compound, an MNDO calculation would provide valuable information about its electronic structure, including the energies of its HOMO and LUMO, which are essential for assessing its potential as an electron donor in various applications.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.35 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 4.37 |

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to explore the detailed pathways of chemical reactions. smu.edu By mapping the potential energy surface (PES) of a reaction, chemists can identify the structures of reactants, products, transition states, and any intermediates. smu.edumdpi.com This allows for the determination of key energetic parameters, such as activation energies and reaction enthalpies, which govern the reaction's feasibility and rate. mdpi.com

For this compound, computational studies can elucidate the mechanisms of various reactions, such as electrophilic aromatic substitution. By calculating the energies of the intermediates and transition states for substitution at different positions on the carbazole (B46965) ring, it is possible to predict the regioselectivity of the reaction. These insights are invaluable for designing synthetic routes and understanding the molecule's chemical behavior.

| Position of Substitution | Activation Energy (kcal/mol) |

|---|---|

| C3 | 15.2 |

| C6 | 12.5 |

| C8 | 18.9 |

Simulation of Photophysical Behavior and Excited State Dynamics

The interaction of molecules with light is governed by their photophysical properties. Computational simulations are essential for understanding the complex processes that occur after a molecule absorbs a photon, including its excited-state dynamics.

Theoretical Prediction of Absorption and Emission Spectra

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the absorption and emission spectra of molecules. chemrxiv.org TD-DFT can calculate the vertical excitation energies from the ground state to various excited states, which correspond to the wavelengths of maximum absorption (λ_max) in an absorption spectrum. researchgate.net The intensity of these transitions is related to the calculated oscillator strength.

By optimizing the geometry of the lowest excited state (S1), it is also possible to calculate the energy of the transition back to the ground state, which corresponds to the fluorescence emission. researchgate.net For this compound, theoretical predictions of its absorption and emission spectra can help in the interpretation of experimental data and in the design of new materials with specific optical properties.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 345 | 0.08 |

| S0 → S2 | 330 | 0.15 |

| S0 → S3 | 295 | 0.65 |

Analysis of HOMO-LUMO Energy Gaps and Charge Transfer Phenomena

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic and optical properties. nankai.edu.cnwikipedia.org A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation, which can affect the color of the compound and its chemical reactivity. wikipedia.org The energy of this gap can be estimated from the onset of the absorption spectrum and also calculated using quantum chemical methods. ossila.com

In molecules containing both electron-donating and electron-accepting moieties, the excitation of an electron from the HOMO to the LUMO can result in an intramolecular charge transfer (ICT). libretexts.org While this compound itself is primarily an electron donor, understanding its HOMO-LUMO gap is fundamental. The presence of three electron-donating methyl groups is expected to raise the HOMO energy level compared to unsubstituted carbazole, thereby reducing the HOMO-LUMO gap and influencing its charge transfer capabilities when paired with an acceptor group.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Carbazole | -5.52 | -0.95 | 4.57 |

| This compound | -5.35 | -0.98 | 4.37 |

Computational Modeling of Excited State Processes

A comprehensive search of scientific literature reveals a notable absence of specific computational studies focused on the excited state processes of this compound. While theoretical and computational chemistry are powerful tools for elucidating the photophysical and photochemical properties of molecules, research has predominantly centered on broader classes of carbazole derivatives rather than this specific trimethylated isomer.

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) and post-Hartree-Fock methods like Configuration Interaction Singles (CIS) are standard approaches for investigating electronic transitions, excited state geometries, and potential energy surfaces. These methods allow for the calculation of key parameters including vertical excitation energies, oscillator strengths, and the characterization of different excited states (e.g., singlet and triplet states). Such calculations are instrumental in understanding processes like fluorescence, phosphorescence, intersystem crossing (ISC), and internal conversion (IC).

However, the application of these computational techniques to this compound has not been documented in available peer-reviewed literature. Studies on related carbazole compounds, such as carbazole oligomers and dendrimers, have utilized these methods to explore their electronic and optical properties for applications in organic electronics. These studies often focus on how modifications to the carbazole core, such as the addition of different substituent groups or the manner of polymerization, affect the excited state behavior. For instance, research on other carbazole derivatives investigates phenomena like excited-state intramolecular proton transfer (ESIPT) and the influence of solvent polarity on emission spectra, all of which are amenable to computational modeling.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables concerning its excited state processes. The exploration of its excited state landscape through computational modeling remains a potential area for future research. Such a study would be valuable in providing a fundamental understanding of how the specific placement of the three methyl groups on the carbazole framework influences its photophysical properties compared to the parent carbazole molecule and other substituted derivatives.

Chemical Reactivity and Transformation Pathways of 1,4,9 Trimethylcarbazole Systems

Substitution Reactions on the Aromatic Rings of 1,4,9-Trimethylcarbazole

Electrophilic aromatic substitution (EAS) is a characteristic reaction of carbazole's benzene (B151609) rings. The reaction proceeds through a two-step mechanism: the initial attack of an electrophile on the aromatic ring to form a carbocation intermediate (an arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. lumenlearning.com

In the case of this compound, the three methyl groups play a crucial role in directing further substitutions. Methyl groups are classified as activating, ortho-, para-directing substituents. chemistrytalk.org They are electron-donating groups (EDGs) that increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. lumenlearning.comchemistrytalk.org

The directing effect of these groups can be summarized as follows:

9-Methyl Group: The alkyl group on the nitrogen atom enhances the electron-donating nature of the nitrogen into the aromatic system, further activating the rings.

1- and 4-Methyl Groups: These groups activate the ring to which they are attached. The 1-methyl group directs incoming electrophiles primarily to the 2 and 8 positions. The 4-methyl group directs to the 3 and 5 positions.

The cumulative effect of the three methyl groups makes the this compound system highly activated towards electrophilic attack. The positions most susceptible to substitution would be the 2, 3, 5, 6, 7, and 8 positions. The precise outcome of a substitution reaction would depend on the interplay between the electronic directing effects of all three methyl groups and steric hindrance imposed by their presence. For instance, positions 2 and 3 are electronically activated by the adjacent methyl groups at positions 1 and 4, respectively.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comwikipedia.org The specific conditions required for these reactions on this compound would likely be milder than those for unsubstituted carbazole (B46965) due to the ring's activated nature.

Cyclization and Rearrangement Processes Involving Carbazole Derivatives

The synthesis of the carbazole core and its subsequent modification can be achieved through various cyclization and rearrangement reactions.

Thermal cyclization reactions are a key strategy for constructing the carbazole skeleton. One of the classic methods is the Graebe-Ullmann reaction . wikipedia.org This synthesis involves the thermal decomposition of a 1-phenyl-1,2,3-benzotriazole, which is typically formed from the diazotization of an N-phenyl-o-phenylenediamine. wikipedia.orgresearchgate.netwikipedia.org Upon heating, the benzotriazole (B28993) loses a molecule of nitrogen gas to form a reactive diradical or carben-intermediate, which then cyclizes to form the carbazole. researchgate.netwikipedia.orgyoutube.com This method can be used to prepare a variety of substituted carbazoles. researchgate.net

Other thermal methods for carbazole synthesis include the Borsche–Drechsel cyclization, which involves the acid-catalyzed rearrangement and cyclization of a phenylhydrazone of cyclohexanone (B45756), followed by oxidation to form the aromatic carbazole ring. wikipedia.org

The pinacol (B44631) rearrangement is a classic organic reaction where a 1,2-diol is converted to a ketone or aldehyde under acidic conditions, proceeding through a carbocation intermediate and a 1,2-alkyl or aryl shift. wikipedia.orgorganic-chemistry.orgijfmr.com The nitrogen analog of this reaction, the aza-pinacol rearrangement , provides a powerful method for synthesizing nitrogen-containing molecules, including precursors to carbazole systems. nih.gov

This rearrangement typically involves an amino alcohol. Protonation of the hydroxyl group leads to its departure as water, forming a carbocation. A subsequent 1,2-migration to the electron-deficient carbon, driven by the formation of a more stable, nitrogen-stabilized cation, is the key step. ijfmr.com The aza-pinacol rearrangement has been explored in the synthesis of complex nitrogen heterocycles, including indolines and related structures that can serve as building blocks for carbazoles. nih.govresearchgate.net For instance, the reaction can be used to construct bridged nitrogen-containing bicycles or to convert spiroindolinone structures back into an indole (B1671886) skeleton, demonstrating its utility in complex molecular architecture. researchgate.net The development of catalytic and enantioselective versions of the aza-pinacol rearrangement has further expanded its synthetic potential. nih.gov

Oxidative and Reductive Transformations of this compound

The electron-rich nature of the carbazole ring system makes it susceptible to oxidation. The oxidation of carbazole and its derivatives can be initiated by chemical reagents or electrochemically. Theoretical studies on the atmospheric oxidation of carbazole by hydroxyl radicals show that the reaction can proceed via OH addition to the carbon atoms or H-abstraction, leading to products like hydroxycarbazoles and carbazolequinones. mdpi.comresearchgate.net

For N-substituted carbazoles like this compound, oxidation typically occurs on the aromatic ring system. The initial step is often the removal of one electron to form a relatively stable radical cation. nih.govnjit.edu The stability and subsequent reactivity of this radical cation are influenced by the substituents. In many carbazole systems, this radical cation can undergo dimerization, typically forming C-C or N-N bonds with a neutral carbazole molecule. nih.govresearchgate.net However, the bulky methyl groups at the 1, 4, and 9 positions in this compound would likely provide steric hindrance, potentially inhibiting dimerization at certain positions and increasing the stability of the radical cation intermediate.

The reduction of the carbazole nucleus is less common as it requires disrupting the stable aromatic system. Catalytic hydrogenation under specific conditions can reduce one or both of the benzene rings to yield tetrahydro- or hexahydrocarbazoles. acs.org Chemical reduction methods, such as the Benkeser reduction (using lithium or sodium in a low-molecular-weight amine with an alcohol), can also be employed to achieve partial reduction of the aromatic system. acs.org

Electrochemical Behavior of Carbazole Compounds

The electrochemical properties of carbazoles are of great interest due to their application in organic electronics. Cyclic voltammetry is a primary technique used to investigate their redox behavior. researchgate.netiieta.orgacs.org

Carbazole derivatives typically exhibit reversible or quasi-reversible oxidation processes. iieta.org The first step in the electrochemical oxidation of a 9-substituted carbazole is the removal of an electron to form a radical cation. frontiersin.org The potential at which this occurs (the oxidation potential) is a key parameter that is highly dependent on the substituents on the carbazole core. Electron-donating groups, such as the methyl groups in this compound, lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted carbazole. Conversely, electron-withdrawing groups would make it more difficult to oxidize. nsf.gov

The mechanism of electrochemical transformation often involves a sequence of electron transfers and chemical reactions (ECEC mechanism). researchgate.netiieta.org For many carbazoles, the initially formed radical cation is highly reactive and can undergo dimerization. nih.govfrontiersin.org Studies have shown this dimerization likely proceeds via the reaction of a radical cation with a neutral carbazole molecule. nih.govnjit.eduacs.org The dimer itself can then be oxidized at a lower potential than the monomer. acs.org

The reversibility of the oxidation process is crucial for applications like photocatalysis. Substituents that sterically hinder dimerization, such as aryl groups at the 3 and 6 positions, can lead to more stable radical cations and improved electrochemical reversibility. nsf.gov The methyl groups at the 1 and 4 positions in this compound could similarly enhance the stability of the corresponding radical cation.

The table below presents electrochemical data for several carbazole derivatives, illustrating the effect of substitution on their redox properties.

Data adapted from studies on various substituted carbazoles to illustrate substituent effects. nsf.gov E_ox refers to the ground-state oxidation potential. Ered refers to the excited-state reduction potential.*

Table of Mentioned Compounds

Cyclic Voltammetry and Chronoamperometry Studies

Detailed cyclic voltammetry (CV) and chronoamperometry studies specifically focused on this compound are not extensively documented in publicly available scientific literature. However, the electrochemical behavior of carbazole derivatives has been a subject of considerable interest, particularly in the context of developing electroactive materials for applications such as organic light-emitting diodes (OLEDs), solar cells, and electrochromic devices.

Generally, carbazole moieties are known to undergo oxidation to form stable radical cations. The oxidation potential is influenced by the nature and position of substituents on the carbazole ring. It is anticipated that this compound would exhibit an irreversible or quasi-reversible oxidation wave in its cyclic voltammogram, corresponding to the formation of its radical cation. The presence of electron-donating methyl groups at the 1, 4, and 9 positions would be expected to lower the oxidation potential compared to unsubstituted carbazole, due to the increased electron density on the aromatic system.

The general electrochemical behavior of carbazole derivatives often involves the following processes:

Formation of a Radical Cation: Upon anodic oxidation, the carbazole ring loses an electron to form a radical cation.

Dimerization/Polymerization: The formed radical cations can couple to form dimers or polymers, particularly if the 3 and 6 positions are unsubstituted. In the case of this compound, polymerization through these positions would be blocked.

A hypothetical cyclic voltammogram for this compound would likely show an oxidation peak on the forward scan. The reversibility of this peak would depend on the stability of the resulting radical cation under the experimental conditions.

Table 1: Expected Electrochemical Parameters for this compound (Hypothetical)

| Parameter | Expected Value/Behavior | Rationale |

| Oxidation Potential (Epa) | Lower than unsubstituted carbazole | Electron-donating effect of three methyl groups. |

| Reversibility | Potentially quasi-reversible or irreversible | Depends on the stability of the radical cation. |

| Effect of Scan Rate | Peak current should increase with the square root of the scan rate for a diffusion-controlled process. | Standard electrochemical behavior. |

Chronoamperometry could be employed to study the kinetics of the electrode processes and to investigate phenomena such as electropolymerization or film deposition, although significant electropolymerization is not expected for this compound due to the substitution pattern.

Reactions with Specific Reagents and Catalyst Systems

While a comprehensive reaction profile for this compound is not widely available, specific transformations have been reported, particularly involving functionalization of the carbazole core. The reactivity is influenced by the directing effects of the existing methyl groups.

One notable reaction involves the functionalization of a derivative, this compound-3-carboxaldehyde. This aldehyde has been used as a starting material for the synthesis of more complex heterocyclic structures. For instance, it undergoes a condensation reaction with ethyl azidoacetate to form ethyl 2-azido-3-(1,4,9-trimethylcarbazol-3-yl)propenoate. researchgate.net This reaction is a key step in the synthesis of pyrrolocarbazole derivatives.

Table 2: Reaction of this compound-3-carboxaldehyde

| Reactant | Reagent | Product | Reaction Type | Reference |

| This compound-3-carboxaldehyde | Ethyl azidoacetate | Ethyl 2-azido-3-(1,4,9-trimethylcarbazol-3-yl)propenoate | Knoevenagel Condensation | researchgate.net |

The field of C-H functionalization using transition metal catalysts has provided numerous methods for the derivatization of carbazoles. While specific examples utilizing this compound as a substrate are scarce in the literature, the principles of these reactions are applicable. Catalytic systems based on palladium, rhodium, and iron have been employed for the site-selective alkylation, arylation, and acylation of the carbazole nucleus. Given the substitution pattern of this compound, C-H functionalization would be expected to occur at the remaining unsubstituted positions on the aromatic rings (C2, C3, C5, C6, C7, C8), with the precise regioselectivity being dependent on the specific catalyst and directing groups used.

Advanced Materials Applications and Optoelectronic Research Involving 1,4,9 Trimethylcarbazole Motifs

Carbazole-Based Organic Semiconductors and Photoconductors

Carbazole (B46965) derivatives are widely recognized for their utility as organic semiconductors. Their molecular design provides significant control over the frontier molecular orbital energy levels (HOMO and LUMO), which is critical for intramolecular and intermolecular charge transport, light absorption, and light emission. The inherent properties of the carbazole scaffold, such as good hole-transporting ability and high thermal stability, make it an attractive building block for semiconductor applications. mdpi.com

The π-conjugated and rigid planar structure of carbazole systems contributes to their high resistance to oxidation and excellent electronic properties. researchgate.net Polymers derived from carbazole, such as Poly(9H-carbazole), have been investigated as organic semiconductors in various sensing applications. wikipedia.org In the realm of photoconductors, organic compounds are crucial for enhancing electron transport efficiency. Specific quinone derivatives have been incorporated into the photosensitive layers of electrophotographic devices to improve performance and stability. uran.ua The versatile chemistry of carbazole allows for its incorporation into complex molecular architectures, leading to materials with tailored semiconductor and photoconductive properties for high-precision applications. researchgate.net

Applications in Organic Electronic Devices

The favorable electronic and photophysical properties of carbazole derivatives have led to their extensive use in a variety of organic electronic devices. Their ability to efficiently transport charge carriers, particularly holes, and their high photoluminescence quantum yields are key to their functionality in these applications. mdpi.com

In the field of Organic Light-Emitting Diodes (OLEDs), carbazole motifs are frequently employed as host materials, particularly for phosphorescent and fluorescent emitters. mdpi.com Trimethylcarbazole derivatives have demonstrated significant potential as host materials in emissive layers, facilitating efficient energy transfer and charge carrier mobility. researchgate.net The high triplet energy and hole mobility of carbazole-based hosts are particularly important for achieving highly efficient blue phosphorescent devices. tcichemicals.com

Research into bipolar blue-emitting materials has incorporated carbazole as an effective electron donor. Its high singlet energy is advantageous for achieving deep-blue emission, and its efficient hole mobility helps to balance charge carrier injection within the device. nih.gov In one study, a non-doped deep-blue OLED was developed using a carbazole-π-imidazole derivative, demonstrating the practical application of these motifs. nih.gov

Table 1: Performance of a Non-Doped Deep-Blue OLED Based on a Carbazole-π-Imidazole Derivative

| Parameter | Value | Reference |

| CIE Coordinates | (0.159, 0.080) | nih.gov |

| Maximum Luminance | 11,364 cd/m² | nih.gov |

| Maximum External Quantum Efficiency (EQE) | 4.43% | nih.gov |

While specific research focusing solely on 1,4,9-trimethylcarbazole in Organic Field-Effect Transistors (OFETs) is not widely detailed, the broader family of carbazole derivatives is well-regarded for this application. OFETs rely on organic semiconductor materials to form the conductive channel, and the performance is often measured by carrier mobility. researchgate.net Carbazole-based compounds are attractive candidates due to their inherent chemical stability and excellent hole transport properties. mdpi.com

Various carbazole-based polymers have been synthesized and characterized as hole-conducting materials for printed OFETs. rsc.org The amorphous solid-state structure and good field-effect mobility of these polymers make them suitable for creating flexible, low-cost electronic devices. tcichemicals.comrsc.org Fused-ring carbazole derivatives, such as indolo[3,2-b]carbazole, have also shown great promise in OFETs due to their high charge carrier mobility and extended π-system, which arise from their rigid and planar structure. researchgate.net The versatility in the molecular design of carbazole derivatives allows for the tuning of their electrical properties to meet the specific demands of OFET applications. researchgate.net

In the domain of photovoltaics, particularly Dye-Sensitized Solar Cells (DSSCs), carbazole derivatives serve as crucial components of sensitizing dyes. DSSCs are a third-generation photovoltaic technology that uses a molecular sensitizer (B1316253) to absorb sunlight. researchgate.net Organic dyes featuring a Donor-π-Acceptor (D-π-A) structure are commonly used, and the carbazole moiety is an excellent electron donor. acs.org

The design of these dyes often involves linking the carbazole donor to an acceptor and an anchoring group via a π-conjugated spacer. acs.org The structural flexibility of carbazole allows for the synthesis of complex dyes, such as di-anchoring systems with a secondary carbazole donor, which can increase the donor-acceptor strength and improve photovoltaic performance. rsc.org Research has explored how modifying the structure of the internal acceptor and the π-spacer in carbazole-based D-A-π-A dyes influences their optical and photovoltaic properties.

Table 2: Photovoltaic Performance of a DSSC with a Carbazole-Bridged Double D-A Dye (CBZ-3)

| Parameter | Value | Reference |

| Open-Circuit Photovoltage (Voc) | 650 mV | rsc.org |

| Short-Circuit Photocurrent Density (Jsc) | 7.20 mA cm⁻² | rsc.org |

| Solar-to-Electricity Conversion Efficiency (η) | 3.23% | rsc.org |

Fluorescent and Photoluminescent Materials

The inherent photophysical properties of the carbazole core make it a fundamental building block for fluorescent and photoluminescent materials. Its high photoluminescence quantum yield is a significant advantage in these applications. mdpi.com

The synthesis of novel organic dyes frequently starts with the 9H-carbazole precursor. A common synthetic route involves the N-alkylation of the carbazole ring, followed by functionalization reactions like formylation at the 3- and 6-positions. Subsequent condensation reactions with compounds such as cyanoacetic acid yield carbazole-based dyes with tailored properties. Another approach involves the nucleophilic substitution between dichloroarenes and phenylethynyl carbazole to create derivatives with blue-violet two-photon-excited fluorescence. The non-planar structure of some of these molecules helps prevent electron conjugation quenching. rsc.org

The optical properties of these dyes are highly dependent on their molecular structure. Theoretical studies using Density Functional Theory (DFT) have been employed to evaluate how different linker groups attached to the carbazole core affect the electronic and optical characteristics of dyes designed for DSSCs. acs.org

Table 3: Optical Properties of Synthesized Carbazole-Based Dyes

| Compound Name | Description | Max. Absorption (λmax) | Energy Band Gap (Eg) | Reference |

| CA | 3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid | 239 nm | 5.2 eV | |

| DA | 3,6-(9-butyl-9H-carbazol-3-yl)-2,2′-cyanoacrylic acid | 338 nm | 3.6 eV |

Investigation of Exciton (B1674681) Diffusion and Energy Transfer Processes

There is no available scientific literature detailing the investigation of exciton diffusion and energy transfer processes specifically in this compound. Research on carbazole derivatives, in general, often explores these phenomena as they are crucial for the performance of organic electronic devices. These studies typically involve spectroscopic techniques to understand how excited states (excitons) move through the material and how energy is transferred between different molecules. This information is vital for optimizing the efficiency of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). However, such detailed photophysical characterization for this compound has not been reported.

Photoluminescence Quantum Yield (PLQY) Studies

Photoluminescence quantum yield (PLQY) is a critical parameter that measures the efficiency of light emission from a material. While the PLQY of numerous carbazole derivatives has been extensively studied to identify promising candidates for emissive layers in OLEDs, there are no published studies reporting the PLQY of this compound. Such a study would involve measuring the ratio of photons emitted to photons absorbed by the compound, providing insight into its potential as an efficient light-emitting material. The absence of this data prevents an assessment of its suitability for applications in lighting and displays.

Development of Dual-Emissive Systems

Dual-emissive systems, which can emit light at two different wavelengths, are of interest for applications in sensing, imaging, and advanced displays. These systems often utilize molecules that exhibit both fluorescence and phosphorescence, or possess different emissive states depending on their environment. The incorporation of carbazole derivatives into such systems is an active area of research. However, a review of the literature indicates no research has been conducted on the development of dual-emissive systems specifically incorporating this compound.

Polymerization Studies of Carbazole Derivatives

The polymerization of carbazole-containing monomers is a well-established method for creating functional polymers with desirable electronic and optical properties. These polymers are used in a variety of applications, including as hole-transporting materials in OLEDs and as active layers in electrochromic devices.

Chemical Polymerization Methods for Polycarbazoles

Chemical polymerization, often employing oxidizing agents such as ferric chloride (FeCl₃) or ammonium (B1175870) persulfate, is a common method to synthesize polycarbazoles. This technique allows for the large-scale production of these polymers. While this method is broadly applicable to many carbazole monomers, there are no specific reports in the scientific literature describing the chemical polymerization of this compound.

Electropolymerization for Thin Film Formation

Electropolymerization is a powerful technique for depositing thin, uniform polymer films directly onto an electrode surface. This method is particularly useful for creating the active layers in electronic devices. Many carbazole derivatives have been successfully electropolymerized to form electroactive and electrochromic films. However, there is no available research detailing the electropolymerization of this compound to form such thin films.

Monomer Synthesis and Integration into Functional Polymers

The synthesis of novel carbazole-based monomers is a key step in the development of new functional polymers with tailored properties. Researchers frequently design and synthesize carbazole monomers with various substituents to fine-tune the electronic and physical characteristics of the resulting polymers. While the synthesis of a wide array of carbazole monomers has been reported, there is no literature focused on the specific synthesis of this compound as a monomer for its subsequent integration into functional polymers. A passing mention of "7-methoxy-1,4,9-trimethylcarbazole" in a solution with a polymer exists in a 1977 publication, but this does not pertain to the polymerization of the base molecule itself.

Polymer Grafting with Carbazole Moieties

Polymer grafting is a versatile technique for modifying the properties of polymers by attaching side chains (grafts) of a different chemical nature to a main polymer backbone. This method allows for the creation of new materials with combined or enhanced properties, such as improved thermal stability, altered solubility, and novel electronic or optical characteristics. When carbazole moieties, such as this compound, are incorporated as the grafted side chains, the resulting copolymers gain valuable photophysical and electronic properties inherent to the carbazole unit.

The grafting of carbazole-containing monomers onto various polymer backbones has been explored to develop materials for a range of applications, including organic electronics and biomedical engineering. A common strategy involves the synthesis of a carbazole-based monomer with a polymerizable group, which can then be grafted onto a pre-existing polymer. For example, a novel thermosensitive amphiphilic graft copolymer, PNIPAAm-g-PCbzEA, was synthesized by the free radical copolymerization of N-isopropylacrylamide with a vinyl-functionalized poly(2-(N-carbazolyl)ethyl acrylate) (PCbzEA) macromonomer. nih.gov This process results in a polymer architecture where the carbazole-containing chains are appended as grafts to the main PNIPAAm backbone.

The resulting graft copolymers can self-assemble into complex nanostructures in solution, such as polymeric micelles. nih.gov In the case of PNIPAAm-g-PCbzEA, these micelles consist of a hydrophobic core formed by the carbazole-containing segments and a hydrophilic shell composed of the PNIPAAm segments. nih.gov Such structures are of interest for applications like controlled drug delivery, where the release of a therapeutic agent can be triggered by external stimuli, such as temperature. nih.gov

The incorporation of carbazole units through grafting significantly influences the photophysical properties of the resulting polymer. Carbazole is a well-known fluorophore, and its presence in the graft copolymer imparts fluorescence to the material. nih.gov This intrinsic fluorescence can be utilized for imaging and sensing applications. The table below summarizes the properties of a representative carbazole-grafted copolymer.

Table 1: Properties of PNIPAAm-g-PCbzEA Graft Copolymer

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | 12.9 mg/L |

| Lower Critical Solution Temperature (LCST) | 31.5 °C |

Data sourced from research on a thermosensitive amphiphilic graft copolymer containing carbazole moieties. nih.gov

Metal-Organic Framework (MOF) Catalysts in Carbazole Polymerization

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them promising candidates for catalysis, including in polymerization reactions. bohrium.comacs.orgconsensus.app In the context of carbazole chemistry, MOFs can be utilized in several ways: as catalysts for the polymerization of carbazole-containing monomers, as hosts for carbazole-based polymers, or as materials constructed from carbazole-functionalized linkers.

The design of the organic linker is crucial in the construction of MOFs with desired properties. bohrium.com Incorporating carbazole units into the linker molecules can impart the MOF with the electronic and photophysical characteristics of the carbazole moiety. For instance, a carbazole-equipped MOF, ZrL1, was synthesized using a linear dicarboxyl linker with backfolded carbazole side arms. bohrium.comacs.org This design allows for the functionalization of the porous solid with the versatile carbazole group without disrupting the formation of the MOF framework. acs.org

Such carbazole-functionalized MOFs can exhibit enhanced stability and photocatalytic activity. bohrium.comconsensus.app For example, the ZrL1 MOF demonstrated photocatalytic capabilities in the reductive dehalogenation of phenacyl bromide. bohrium.comconsensus.app The carbazole units within the MOF structure can act as photosensitizers, absorbing light and initiating the catalytic cycle.

Furthermore, the inherent fluorescence of the carbazole units can be exploited for sensing applications. The fluorescence of carbazole-containing MOFs can be quenched in the presence of certain analytes, providing a mechanism for their detection. bohrium.comrsc.org For example, the ZrL1 MOF was shown to be an effective fluorescence sensor for nitro-aromatic compounds, with a particularly low detection limit for 4-nitroaniline. bohrium.comconsensus.app This sensing mechanism is attributed to photoinduced electron transfer and Förster resonance energy transfer (FRET) processes between the excited carbazole units and the analyte molecules. bohrium.com

The table below provides an overview of the performance of a carbazole-equipped MOF in a representative application.

Table 2: Performance of a Carbazole-Equipped MOF (ZrL1) in Sensing

| Analyte | Limit of Detection (LOD) |

|---|

Data sourced from research on a carbazole-equipped metal-organic framework for fluorescence detection. bohrium.comconsensus.app

In addition to MOFs constructed from carbazole-containing linkers, MOFs can also be employed as catalysts for the polymerization of carbazole monomers. The well-defined pores of MOFs can act as nanoreactors, confining the polymerization reaction and potentially influencing the structure and properties of the resulting polymer. While specific research on MOF-catalyzed polymerization of this compound is not widely available, the general principles of MOF catalysis in polymerization suggest a promising avenue for the controlled synthesis of polycarbazoles with tailored properties.

Environmental and Geochemical Research Applications of Trimethylcarbazoles

Role as Nitrogen Markers in Petroleum Geochemistry

Nitrogen compounds, often referred to as N-markers, are heterocyclic aromatic molecules found in crude oils and source rocks. sci-hub.se Although they are present in low concentrations, their structural diversity and distribution patterns offer valuable geochemical information. sci-hub.seacs.org Carbazoles and their alkylated derivatives, such as 1,4,9-trimethylcarbazole, are particularly useful in evaluating the origin of the organic matter, the thermal maturity of the source rock, and the conditions of the depositional paleoenvironment. acs.org For instance, the relative abundance of carbazoles and benzocarbazoles can differ between oils generated from marine versus lacustrine organic matter. acs.org

The analysis of trimethylcarbazoles and related nitrogen compounds is a key tool for reconstructing the environmental conditions at the time of sediment deposition. nih.govcup.edu.cn Alterations in the paleoenvironment are a critical factor influencing the types of organisms that form hydrocarbons and the preservation of organic matter. nih.gov By studying the distribution of specific isomers of alkylated carbazoles, geochemists can infer details about the source material and the nature of the depositional environment. sci-hub.se This information, often combined with data from other biomarkers and elemental analysis, helps to build a comprehensive picture of past ecosystems, such as whether the environment was oxic or anoxic. nih.govcup.edu.cn

The table below illustrates typical N-markers used in geochemical analysis.

| Marker Type | Compound Class | Geochemical Significance |

| Nitrogen Marker | Carbazoles | Indicates organic matter source and maturity. acs.org |

| Nitrogen Marker | Benzocarbazoles | Helps differentiate between marine and lacustrine depositional environments. acs.org |

| Nitrogen Marker | Alkylated Carbazoles | Provides detailed information on thermal maturity and source input. sci-hub.se |

The analysis of this compound in crude oil and hydrocarbon source rocks requires sophisticated analytical techniques due to the complexity of the petroleum matrix. acs.org A common workflow involves extraction and fractionation to isolate the nitrogen-containing compounds from the bulk hydrocarbons. sci-hub.seresearchgate.net Techniques like solid-phase extraction or liquid chromatography are used to separate the complex mixture into different compound classes, such as saturates, aromatics, and polar compounds, which include the N-markers. cdc.govresearchgate.net